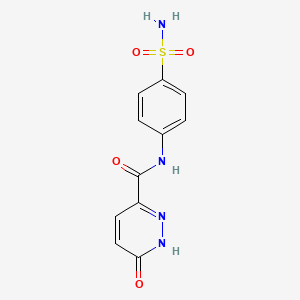

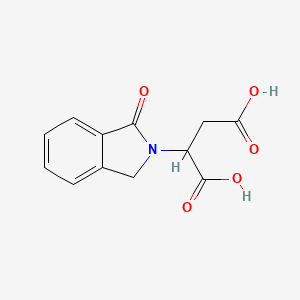

6-oxo-N-(4-sulfamoylphenyl)-1H-pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Molecular Structure Analysis

The molecular formula of “6-oxo-N-(4-sulfamoylphenyl)-1H-pyridazine-3-carboxamide” is C12H11N3O4S, and its molecular weight is 293.29844 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, showing potential as antimicrobial agents. The process involves the coupling of precursors with arenediazonium salt, leading to the production of pyridazine and triazine derivatives, among others. These compounds have been synthesized through various reactions, highlighting the versatility and chemical reactivity of sulfamoyl-containing precursors for generating biologically active molecules (Darwish, 2014).

Antimicrobial Activity

A significant application of derivatives of the mentioned compound is their evaluation for antimicrobial properties. For instance, some synthesized compounds have been tested against various bacterial and fungal strains, demonstrating moderate to high antimicrobial activities. This suggests the potential of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Sarvaiya, Gulati, & Patel, 2019).

Material Science Applications

Beyond biological activities, sulfamoylphenyl-pyridazine derivatives have been investigated for their potential in material science, specifically in the synthesis of polyamides with high optical transmittance and refractive indices. These polyamides, derived from monomers like 3,6-bis(4-chloroformylphenylthio)pyridazine, exhibit promising properties for optical applications, including good thermal properties and solubility in polar aprotic solvents, making them suitable for the production of tough films (Zhang et al., 2013).

Antibacterial Agents Development

Further research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety targets their application as antibacterial agents. This underscores the exploration of sulfamoylphenyl-pyridazine derivatives in developing new antibacterial compounds, contributing to the fight against infectious diseases by providing new mechanisms of action (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name |

6-oxo-N-(4-sulfamoylphenyl)-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c12-20(18,19)8-3-1-7(2-4-8)13-11(17)9-5-6-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16)(H2,12,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIWWMJWLUYJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2694619.png)

![N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2694623.png)

![N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2694625.png)

![{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2694632.png)

![3-Fluoro-4-[[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2694633.png)

![2,2-Bis(bromomethyl)spiro[3.3]heptane](/img/structure/B2694634.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2694635.png)

![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2694639.png)